molecular formula C26H20N4 B14242078 2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline CAS No. 206009-43-0

2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline

Cat. No.: B14242078
CAS No.: 206009-43-0
M. Wt: 388.5 g/mol
InChI Key: KVINVNYSEQTSGB-UHFFFAOYSA-N
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Description

2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline is a complex organic compound that features a benzimidazole moiety fused with a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . This is followed by the cyclization with appropriate quinoline derivatives under acidic or basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline undergoes various chemical reactions, including:

Biological Activity

The compound 2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline (CAS Number: 206009-43-0) is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Structure

The molecular formula of this compound is C26H20N4C_{26}H_{20}N_{4}, with a molecular weight of approximately 388.464 g/mol. The compound features a quinoline backbone substituted with a benzimidazole moiety, which is significant for its biological interactions.

Physical Properties

PropertyValue
Molecular FormulaC26H20N4
Molecular Weight388.464 g/mol
LogP5.858
PSA42.740 Ų

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins .
  • Antimicrobial Properties : Preliminary antimicrobial assays suggest that this compound possesses activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and represents a target for anticancer therapies .

Study 1: Anticancer Efficacy

A study published in PubMed evaluated the anticancer properties of various quinoline derivatives, including our compound. It was found to exhibit significant cytotoxicity against human leukemia cells with an IC50 value of approximately 15 µM. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a lead candidate for developing new antibiotics .

Properties

CAS No.

206009-43-0

Molecular Formula

C26H20N4

Molecular Weight

388.5 g/mol

IUPAC Name

2-[4-(1-methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline

InChI

InChI=1S/C26H20N4/c1-30-24-13-7-6-12-23(24)29-26(30)25-18-9-3-5-11-21(18)27-16-19(25)22-15-14-17-8-2-4-10-20(17)28-22/h2-16,25,27H,1H3

InChI Key

KVINVNYSEQTSGB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3C4=CC=CC=C4NC=C3C5=NC6=CC=CC=C6C=C5

Origin of Product

United States

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